2-Fluoro-6,7-dimethylquinoxaline
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Overview
Description
2-Fluoro-6,7-dimethylquinoxaline is a heterocyclic aromatic compound with the molecular formula C10H9FN2. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6,7-dimethylquinoxaline typically involves the condensation of 2-fluoroaniline with 2,3-butanedione under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6,7-dimethylquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Amino or thiol-substituted quinoxalines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinoxaline derivatives.
Scientific Research Applications
2-Fluoro-6,7-dimethylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its fluorescent properties.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6,7-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of metabolic pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Fluoroquinoxaline: Lacks the methyl groups, making it less hydrophobic and potentially less bioactive.
6,7-Dimethylquinoxaline: Lacks the fluorine atom, resulting in lower chemical stability and different reactivity.
2,3-Dimethylquinoxaline: Lacks the fluorine atom and has methyl groups at different positions, leading to different chemical and biological properties.
Uniqueness: 2-Fluoro-6,7-dimethylquinoxaline is unique due to the combined presence of fluorine and methyl groups, which confer enhanced chemical stability, biological activity, and selectivity towards specific molecular targets. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Fluoro-6,7-dimethylquinoxaline is a derivative of quinoxaline, a bicyclic compound that integrates a benzene ring fused to a pyrazine ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a fluorine atom at the 2-position and two methyl groups at the 6 and 7 positions enhances its chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, which disrupts normal metabolic pathways. The fluorine atom increases the binding affinity towards these targets, enhancing selectivity and potency in biological systems.
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antibacterial and antifungal activities. This compound has been studied for its potential as an antimicrobial agent, showing promising results against various pathogens .
Anticancer Activity
This compound is also under investigation for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. Notably, it has shown effectiveness against B-RAF V600E, a mutation commonly associated with melanoma .
Case Studies
- Anticancer Efficacy : In vitro studies revealed that this compound exhibited an IC50 value of approximately 0.314 µM against B-RAF V600E kinase, highlighting its potential as a selective inhibitor in cancer therapy .
- Antimicrobial Activity : In another study, derivatives of quinoxaline were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various derivatives including this compound .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other quinoxaline derivatives:
Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity (IC50) |
---|---|---|---|
This compound | Moderate | Moderate | 0.314 µM |
6,7-Dimethylquinoxaline | Low | Low | 0.619 µM |
Quinoxaline | Low | Moderate | >1 µM |
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-fluoro-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H9FN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |
InChI Key |
MXFVKSISUXSNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)F |
Origin of Product |
United States |
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